The Emerging Role of 10(S)-PAHSA in Diabetes: A Technical Guide to its Mechanism of Action
The Emerging Role of 10(S)-PAHSA in Diabetes: A Technical Guide to its Mechanism of Action
Abstract
This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic potential of 10(S)-PAHSA (10(S)-palmitic acid hydroxy stearic acid) in the context of diabetes. As a member of the recently discovered class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs), 10(S)-PAHSA has garnered significant attention for its potent anti-diabetic and anti-inflammatory properties. This document will delve into the core signaling pathways activated by 10(S)-PAHSA, with a particular focus on its interaction with G-protein coupled receptors, downstream effects on insulin secretion and sensitivity, and its role in mitigating inflammatory processes integral to the pathophysiology of diabetes. Detailed experimental protocols and data interpretation frameworks are provided to enable researchers and drug development professionals to effectively investigate and harness the therapeutic promise of this novel bioactive lipid.
Introduction: A Novel Endogenous Lipid with Therapeutic Promise
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of bioactive lipids first identified in the adipose tissue of insulin-sensitive mice.[1][2] Among the various FAHFA isomers, palmitic acid esters of hydroxy stearic acids (PAHSAs) have shown remarkable anti-diabetic and anti-inflammatory effects.[3][4] Levels of PAHSAs in serum and adipose tissue have been found to be positively correlated with insulin sensitivity in humans, and are diminished in individuals with insulin resistance.[1][5]
The specific stereoisomer, 10(S)-PAHSA, is an endogenous lipid where palmitic acid is esterified to the 10-hydroxyl group of stearic acid in the (S) configuration.[6][7] While much of the initial research focused on 5- and 9-PAHSA, emerging evidence suggests that 10-PAHSA shares and potentially possesses unique beneficial metabolic activities.[6][8] Administration of PAHSAs in mouse models of diabetes has been shown to lower blood glucose, improve glucose tolerance, and stimulate insulin and glucagon-like peptide-1 (GLP-1) secretion.[1][2] This guide will elucidate the intricate molecular mechanisms that drive these therapeutic effects.
Core Mechanism of Action: A Multi-Pronged Approach to Glycemic Control
The anti-diabetic effects of 10(S)-PAHSA are not mediated by a single pathway but rather through a concerted, multi-pronged mechanism that addresses key pathological features of type 2 diabetes: impaired insulin secretion, insulin resistance, and chronic inflammation.
G-Protein Coupled Receptor (GPCR) Activation: The Primary Signaling Hub
The primary molecular targets for PAHSAs are G-protein coupled receptors (GPCRs), specifically GPR120 (also known as FFAR4) and, to some extent, GPR40 (FFAR1).[1][8][9]
-
GPR120 Activation: 10(S)-PAHSA, like other PAHSAs, is a ligand for GPR120, a receptor predominantly expressed in adipose tissue, macrophages, and enteroendocrine cells.[1][10][11] The activation of GPR120 by 10(S)-PAHSA is a critical initiating event for many of its downstream effects.
-
GPR40 Activation: Some studies suggest that PAHSAs can also activate GPR40, a receptor primarily found on pancreatic β-cells that is involved in glucose-stimulated insulin secretion (GSIS).[4][8][9]
The binding of 10(S)-PAHSA to these receptors triggers distinct downstream signaling cascades.
Potentiation of Insulin Secretion
10(S)-PAHSA enhances insulin secretion through both direct and indirect mechanisms:
-
Direct Effects on Pancreatic β-Cells: Through the activation of GPR40, and potentially GPR120 expressed on β-cells, PAHSAs potentiate glucose-stimulated insulin secretion (GSIS).[8][12] This leads to a more robust insulin release in response to elevated blood glucose levels. Furthermore, PAHSAs have been shown to protect pancreatic β-cells from metabolic stress and reduce cellular senescence, thereby preserving their function.[13][14]
-
Stimulation of GLP-1 Secretion: In the gut, 10(S)-PAHSA-mediated activation of GPR120 on enteroendocrine L-cells stimulates the release of glucagon-like peptide-1 (GLP-1).[1][12] GLP-1 is an incretin hormone that enhances GSIS from pancreatic β-cells, contributing to improved glycemic control.
Enhancement of Insulin Sensitivity
A key feature of 10(S)-PAHSA's therapeutic potential is its ability to improve insulin sensitivity in peripheral tissues, primarily adipose tissue, muscle, and the liver.
-
Adipose Tissue: In adipocytes, GPR120 activation by PAHSAs enhances insulin-stimulated glucose uptake.[1] The signaling cascade involves the Gαq/11 subunit, which activates the PI3K/Akt pathway, leading to the translocation of GLUT4 glucose transporters to the cell membrane.[15][16]
-
Liver: PAHSAs have been shown to enhance hepatic insulin sensitivity by suppressing endogenous glucose production (EGP).[17][18] This is achieved through both direct actions on hepatocytes and indirect effects stemming from the inhibition of lipolysis in adipose tissue, which reduces the flow of free fatty acids to the liver.[17][18]
-
Muscle: Chronic treatment with PAHSAs has been observed to augment insulin-stimulated glucose uptake in glycolytic muscle.[17][18]
Attenuation of Inflammation
Chronic low-grade inflammation is a hallmark of type 2 diabetes and contributes significantly to insulin resistance. 10(S)-PAHSA exerts potent anti-inflammatory effects, primarily through GPR120 signaling in macrophages.
-
Inhibition of Pro-inflammatory Pathways: Upon activation by 10(S)-PAHSA, GPR120 recruits β-arrestin-2. This complex then interacts with TAB1, effectively blocking the downstream activation of key pro-inflammatory signaling molecules like NF-κB and JNK.[15][19][20] This leads to a reduction in the production of pro-inflammatory cytokines.[8]
-
Modulation of the NLRP3 Inflammasome: GPR120 activation has also been linked to the inhibition of the NLRP3 inflammasome, a key driver of inflammation in metabolic diseases.[10]
The interplay of these mechanisms is visually summarized in the signaling pathway diagram below.
Caption: 10(S)-PAHSA signaling pathways in various cell types.
Experimental Validation: Protocols and Methodologies
The following section outlines key experimental protocols to investigate the mechanism of action of 10(S)-PAHSA.
In Vitro Assessment of Insulin-Stimulated Glucose Uptake in Adipocytes
This protocol details a method to quantify the effect of 10(S)-PAHSA on insulin-stimulated glucose uptake in a differentiated adipocyte cell line, such as 3T3-L1.
Methodology:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% FBS.
-
Induce differentiation into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.
-
Maintain differentiated adipocytes for 8-12 days post-differentiation for optimal insulin sensitivity.
-
-
10(S)-PAHSA Treatment:
-
Pre-treat mature adipocytes with varying concentrations of 10(S)-PAHSA (e.g., 1-100 µM) or vehicle control for a specified duration (e.g., 18-24 hours) in serum-free DMEM.
-
-
Glucose Uptake Assay:
-
Wash cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Stimulate cells with insulin (e.g., 100 nM) for 30 minutes.
-
Add 2-deoxy-D-[³H]glucose and incubate for 10 minutes.
-
Terminate the assay by washing with ice-cold KRH buffer.
-
Lyse the cells and measure radioactivity using a scintillation counter.
-
Normalize glucose uptake to total protein content.
-
Data Interpretation:
An increase in insulin-stimulated glucose uptake in 10(S)-PAHSA-treated cells compared to vehicle-treated controls would indicate enhanced insulin sensitivity.
In Vivo Assessment of Glucose Tolerance in a Diabetic Mouse Model
This protocol describes an oral glucose tolerance test (OGTT) in a high-fat diet (HFD)-induced obese and insulin-resistant mouse model to evaluate the in vivo efficacy of 10(S)-PAHSA.
Methodology:
-
Animal Model:
-
Induce obesity and insulin resistance in C57BL/6J mice by feeding a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks.
-
-
10(S)-PAHSA Administration:
-
Administer 10(S)-PAHSA or vehicle control to the HFD-fed mice via oral gavage or osmotic mini-pumps for a defined period (e.g., 2-4 weeks).[4]
-
-
Oral Glucose Tolerance Test (OGTT):
-
Fast mice for 6 hours.
-
Measure baseline blood glucose (time 0).
-
Administer a glucose bolus (e.g., 2 g/kg body weight) via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Interpretation:
A significant reduction in the area under the curve (AUC) for blood glucose levels in the 10(S)-PAHSA-treated group compared to the vehicle group indicates improved glucose tolerance.
Caption: Workflow for assessing in vivo glucose tolerance.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies investigating the effects of PAHSAs. While specific data for 10(S)-PAHSA is still emerging, the findings for closely related isomers are highly indicative of its potential.
| Parameter | Experimental Model | Treatment | Result | Reference |
| Glucose Tolerance | High-Fat Diet-fed Mice | 5- and 9-PAHSA (chronic) | Improved glucose tolerance | [4] |
| Insulin Sensitivity | High-Fat Diet-fed Mice | 5- and 9-PAHSA (chronic) | Enhanced insulin sensitivity | [17][18] |
| Insulin Secretion | Human Islets | 5- and 9-PAHSA | Potentiated GSIS | [8][12] |
| GLP-1 Secretion | Enteroendocrine Cells | 9-PAHSA | Increased GLP-1 secretion | [4] |
| Adipose Inflammation | High-Fat Diet-fed Mice | 5- and 9-PAHSA | Reduced pro-inflammatory cytokine expression | [4][8] |
Conclusion and Future Directions
10(S)-PAHSA represents a promising new frontier in the development of therapeutics for type 2 diabetes. Its multifaceted mechanism of action, encompassing the enhancement of insulin secretion and sensitivity, and the attenuation of chronic inflammation, positions it as a compelling candidate for further investigation. The activation of GPR120 and GPR40 appears to be central to its beneficial metabolic effects.
Future research should focus on elucidating the specific pharmacokinetic and pharmacodynamic properties of 10(S)-PAHSA compared to other PAHSA isomers. Furthermore, long-term efficacy and safety studies are warranted to fully realize its therapeutic potential. The development of stable and orally bioavailable analogs of 10(S)-PAHSA could pave the way for a new class of drugs for the management of diabetes and related metabolic disorders. The role of the gut microbiota in mediating the effects of PAHSAs is also an emerging area of interest that requires further exploration.[21][22][23]
References
-
Aryal, P., Syed, I., Lee, J., et al. (2021). Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs). Journal of Lipid Research, 62, 100108. [Link]
-
Kahn, B. B., & Saghatelian, A. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332. [Link]
-
Lee, J., Moraes-Vieira, P. M., Castoldi, A., Aryal, P., Yee, E. U., Vickers, C., ... & Kahn, B. B. (2016). Branched fatty acid esters of hydroxy fatty acids (FAHFAs) protect against colitis by regulating gut innate and adaptive immune responses. Journal of Biological Chemistry, 291(35), 18274-18287. [Link]
-
Oh, D. Y., Talukdar, S., Bae, E. J., Imamura, T., Morinaga, H., Fan, W., ... & Olefsky, J. M. (2010). GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects. Cell, 142(5), 687-698. [Link]
-
Syed, I., Lee, J., Peroni, O. D., & Kahn, B. B. (2018). Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis. bioRxiv. [Link]
-
Wang, W., Liu, Y., Zheng, H., et al. (2018). 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide/NF-kappa B pathway. Biochemical and Biophysical Research Communications, 506(2), 395-401. [Link]
-
Yore, M. M., Syed, I., Moraes-Vieira, P. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332. [Link]
-
Zhou, P., Santoro, A., Peroni, O. D., Nelson, A. T., Saghatelian, A., Siegel, D., & Kahn, B. B. (2019). PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms. Journal of Clinical Investigation, 129(10), 4138-4150. [Link]
-
Zhang, C., et al. (2024). Beneficial metabolic effects of PAHSAs depend on the gut microbiota in diet-induced obese mice but not in chow-fed mice. PNAS, 121(28), e2318691121. [Link]
-
Brejchova, K., et al. (2020). Docosahexaenoic Acid–Derived Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) With Anti-inflammatory Properties. Diabetes, 69(8), 1635-1647. [Link]
-
Santoro, A., et al. (2021). PAHSAs reduce cellular senescence and protect pancreatic beta cells from metabolic stress through regulation of Mdm2/p53. PNAS, 118(14), e2024383118. [Link]
-
Li, X., et al. (2025). S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation. Advanced Science. [Link]
-
Chen, Y., et al. (2025). S-9-PAHSA ameliorates cognitive decline in a type 2 diabetes mouse model by inhibiting oxidative stress and apoptosis via CAIII modulation. Journal of Translational Medicine. [Link]
-
Pflimlin, E., et al. (2023). 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors. Frontiers in Immunology. [Link]
-
Hammarstedt, A., et al. (2016). Overexpressing the novel autocrine/endocrine adipokine WISP2 induces hyperplasia of the heart, white and brown adipose tissues and prevents insulin resistance. Scientific Reports, 6, 32549. [Link]
-
Kuda, O., et al. (2016). Docosahexaenoic Acid–Derived Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) With Anti-inflammatory Properties. Diabetes, 65(6), 1772-1781. [Link]
-
Avanti Polar Lipids. (n.d.). PAHSA. Avanti Polar Lipids. [Link]
-
Watson, S. J., et al. (2012). Differential Signaling by Splice Variants of the Human Free Fatty Acid Receptor GPR120. Molecular Pharmacology, 81(5), 631-642. [Link]
-
Hirasawa, A., et al. (2005). Free fatty acids regulate gut incretin glucagon-like peptide-1 secretion through GPR120. Nature Medicine, 11(1), 90-94. [Link]
-
Gotoh, C., et al. (2007). The regulation of adipogenesis through GPR120. Biochemical and Biophysical Research Communications, 354(2), 591-597. [Link]
-
Talukdar, S., et al. (2011). GPR120 is a novel-secretin receptor that is required for secretin-stimulated insulin secretion. The Journal of Biological Chemistry, 286(50), 43072-43080. [Link]
-
Moore, K., et al. (2009). The role of GPR120 in the regulation of glucose homeostasis: a tale of two splice variants. The Journal of Biological Chemistry, 284(40), 27126-27137. [Link]
Sources
- 1. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. 10(S)-PAHSA - Labchem Catalog [www2.labchem.com.my]
- 8. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty Acyl Esters of Hydroxy Fatty Acid (FAHFA) Lipid Families - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Energy Homeostasis via GPR120 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Measurement, Regulation, and Biological Activity of FAHFAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PAHSAs reduce cellular senescence and protect pancreatic beta cells from metabolic stress through regulation of Mdm2/p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Beneficial metabolic effects of PAHSAs depend on the gut microbiota in diet-induced obese mice but not in chow-fed mice. | Broad Institute [broadinstitute.org]
- 22. pnas.org [pnas.org]
- 23. Beneficial metabolic effects of PAHSAs depend on the gut microbiota in diet-induced obese mice but not in chow-fed mice - PMC [pmc.ncbi.nlm.nih.gov]
